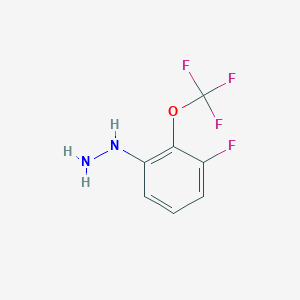
1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2O. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
The synthesis of 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-fluoro-2-(trifluoromethoxy)aniline with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biochemical pathways and interactions due to its potential biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The exact mechanism of action of 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific proteins or enzymes in biological systems, leading to various biochemical and physiological effects. The presence of fluorine and trifluoromethoxy groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds such as:
2-(Trifluoromethoxy)phenylhydrazine Hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom and the presence of a hydrochloride group.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound contains two trifluoromethoxyphenyl groups and is used in similar applications. The unique combination of fluorine and trifluoromethoxy groups in this compound imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H6F4N2O |
|---|---|
Molecular Weight |
210.13 g/mol |
IUPAC Name |
[3-fluoro-2-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2O/c8-4-2-1-3-5(13-12)6(4)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
CRQMLKRNQRLQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


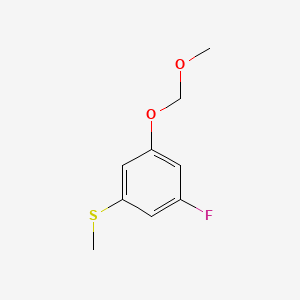
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
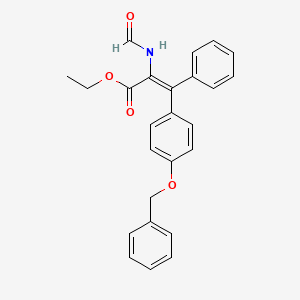
![tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)
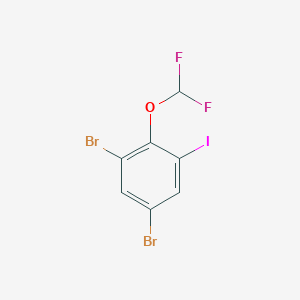
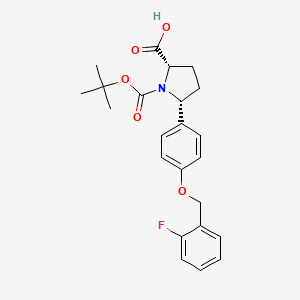
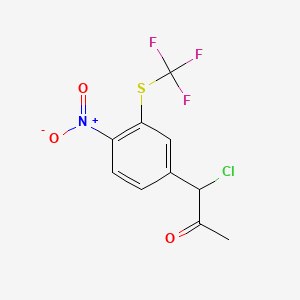
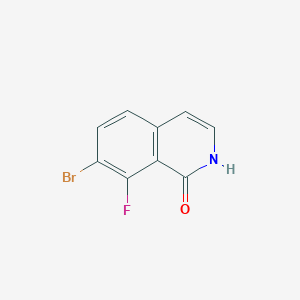

![6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine](/img/structure/B14040297.png)
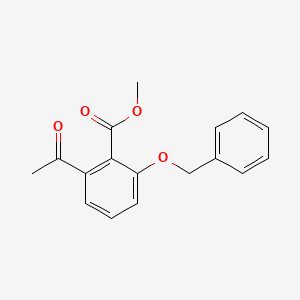
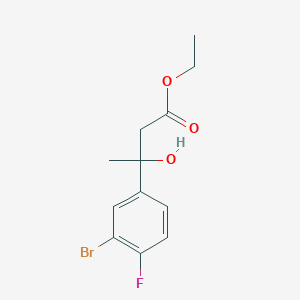

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)
